molecular formula C16H12N2 B1284207 1-Benzyl-1H-indole-5-carbonitrile CAS No. 80531-13-1

1-Benzyl-1H-indole-5-carbonitrile

Cat. No. B1284207
CAS RN: 80531-13-1
M. Wt: 232.28 g/mol
InChI Key: XZCSETGZSGBGCI-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-5-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 and is typically found in solid form .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-indole-5-carbonitrile consists of a benzyl group attached to an indole ring, which is further substituted with a carbonitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-1H-indole-5-carbonitrile are not well-documented, indole derivatives are known to undergo a variety of reactions. For instance, they can participate in cross-coupling reactions and can react with amines under certain conditions .

Scientific Research Applications

Synthesis of Dihydroisoquinolines

  • Summary : “1-Benzyl-1H-indole-5-carbonitrile” can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
  • Methods : This involves a three-component coupling reaction catalyzed by silver and L-proline .
  • Results : The outcome of this reaction is the synthesis of dihydroisoquinolines .

Preparation of Benzoyl Indoles

  • Summary : “1-Benzyl-1H-indole-5-carbonitrile” can be used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .
  • Methods : This involves a chemoselective and regioselective reaction .
  • Results : The outcome of this reaction is the preparation of benzoyl indoles .

Treatment of Metabolic Syndrome and IDDM

  • Summary : “1-Benzyl-1H-indole-5-carbonitrile” can be used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and Insulin-Dependent Diabetes Mellitus (IDDM) .
  • Methods : This involves the preparation of novel PPARα/γ dual agonists .
  • Results : The outcome of this reaction is potential treatment options for metabolic syndrome and IDDM .

Safety And Hazards

According to available safety information, 1-Benzyl-1H-indole-5-carbonitrile is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

Future Directions

Indole derivatives, including 1-Benzyl-1H-indole-5-carbonitrile, have potential for further exploration in the field of medicinal chemistry due to their diverse pharmacological activities . They could be investigated for their potential as anti-tubercular agents , among other applications.

properties

IUPAC Name

1-benzylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCSETGZSGBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583016
Record name 1-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-indole-5-carbonitrile

CAS RN

80531-13-1
Record name 1-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Cyanoindole (1.0 g, 7.0 mmol) was dissolved in N,N-dimethylformamide (14 mL) and cooled in an ice-water bath. Sodium hydride (0.31 g, 60%, 7.8 mmol) was added, and the resulting suspension was stirred for 30 min. Benzyl chloride (0.85 mL, 0.94 g, 7.4 mmol) was added, and the cooling was discontinued. The stirring was continued for 65 hours at room temperature. Water (150 mL) was added, and the mixture was extracted with ethyl acetate (3×25 mL). The combined organic phases were washed with brine (30 mL) and dried with sodium sulfate (1 hour). Filtration and concentration yielded the crude material. Purification by flash chromatography on silica gel eluting with ethyl acetate/heptanes=1:3 afforded 1.60 g 1-benzyl-1H-indole-5-carbonitrile.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Gao, X Liu, B Zhang, Q Mao, Z Zhang, Q Zou… - European Journal of …, 2020 - Elsevier
Xanthine oxidase (XO) has emerged as an important target for the treatment of hyperuricemia and gout. In this study, to obtain novel nonpurine XO inhibitors, a series of 1-alkyl-5/6-(5-…
Number of citations: 30 www.sciencedirect.com
N Sun, L Hong, F Huang, H Ren, W Mo, B Hu, Z Shen… - Tetrahedron, 2013 - Elsevier
A general and efficient method for the synthesis of 2,3-unsubstituted indoles has been established by the intramolecular cyclization of N-benzyl 2-anilinoacetals. Acidic mesoporous …
Number of citations: 11 www.sciencedirect.com
PY Choy - 2014 - theses.lib.polyu.edu.hk
Functionalization of unreactive arene CH bonds has recently received intensive attention. Mild and selective methods for the direct transformation of carbon-hydrogen bonds to carbon-…
Number of citations: 2 theses.lib.polyu.edu.hk
L Liu, Y Tang, K Wang, T Huang… - The Journal of Organic …, 2021 - ACS Publications
A facile and general method for constructing carbon–heteroatom (C–P, C–O, C–S, and C–N) bonds via C–N cleavage of benzyl ammonium salts under transition-metal-free conditions …
Number of citations: 18 pubs.acs.org
S Yaragorla, T Khan, A Behera - The Journal of Organic …, 2023 - ACS Publications
Herein, we report an efficient and practical approach for synthesizing diaryl(het) ketones from R–CO–CHR–Ar through a simultaneous oxidative cleavage of C–C and C–H bonds using …
Number of citations: 4 pubs.acs.org

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